molecular formula C13H14F3N3O B7009331 N-[[2-(difluoromethoxy)-5-fluorophenyl]methyl]-1-(1H-pyrazol-4-yl)ethanamine

N-[[2-(difluoromethoxy)-5-fluorophenyl]methyl]-1-(1H-pyrazol-4-yl)ethanamine

Cat. No.: B7009331
M. Wt: 285.26 g/mol
InChI Key: SUVZPOKVNSXLJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[[2-(Difluoromethoxy)-5-fluorophenyl]methyl]-1-(1H-pyrazol-4-yl)ethanamine is an organic compound with applications in various scientific domains, including chemistry, biology, medicine, and industrial processes. This compound is characterized by its unique molecular structure, which includes difluoromethoxy and fluorophenyl groups, making it a valuable subject for research and development.

Properties

IUPAC Name

N-[[2-(difluoromethoxy)-5-fluorophenyl]methyl]-1-(1H-pyrazol-4-yl)ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14F3N3O/c1-8(10-6-18-19-7-10)17-5-9-4-11(14)2-3-12(9)20-13(15)16/h2-4,6-8,13,17H,5H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUVZPOKVNSXLJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CNN=C1)NCC2=C(C=CC(=C2)F)OC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[2-(Difluoromethoxy)-5-fluorophenyl]methyl]-1-(1H-pyrazol-4-yl)ethanamine typically involves multiple steps, starting with the preparation of key intermediates. One common route includes:

  • Step 1: Preparation of 2-(Difluoromethoxy)-5-fluorobenzaldehyde

    • Reacting 2-(Difluoromethoxy)-5-fluorotoluene with appropriate reagents under controlled conditions.

  • Step 2: Formation of 2-(Difluoromethoxy)-5-fluorobenzylamine

    • Reductive amination of 2-(Difluoromethoxy)-5-fluorobenzaldehyde.

  • Step 3: Synthesis of this compound

    • Coupling the amine intermediate with 1-(1H-pyrazol-4-yl)ethanamine using a catalyst under specific conditions.

Industrial Production Methods

For large-scale industrial production, optimization of the synthetic route is essential. This includes selecting cost-effective reagents, optimizing reaction conditions (temperature, pressure, solvents), and ensuring high yield and purity through purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: This compound can undergo oxidation reactions, typically involving reagents such as hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of oxidized derivatives.

  • Reduction: Reductive reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

  • Substitution: Electrophilic and nucleophilic substitution reactions are possible, depending on the reaction conditions and the substituents involved.

Common Reagents and Conditions

  • Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, under acidic or basic conditions.

  • Reduction: Sodium borohydride, lithium aluminum hydride, in solvents like ethanol or tetrahydrofuran.

  • Substitution: Halogenating agents, nucleophiles like amines or thiols, in polar aprotic solvents.

Major Products

  • Oxidation Products: Oxidized derivatives with altered functional groups.

  • Reduction Products: Reduced forms with simpler structures.

  • Substitution Products: Compounds with substituted functional groups, enhancing its versatility.

Scientific Research Applications

N-[[2-(Difluoromethoxy)-5-fluorophenyl]methyl]-1-(1H-pyrazol-4-yl)ethanamine has diverse applications:

  • Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

  • Biology: Explored for its potential effects on biological pathways and molecular targets.

  • Medicine: Investigated for therapeutic applications, particularly in drug development for treating various diseases.

  • Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The compound's mechanism of action involves interactions with specific molecular targets, such as enzymes or receptors. Its unique structure allows it to modulate biological pathways, potentially leading to therapeutic effects. The difluoromethoxy and fluorophenyl groups play a crucial role in enhancing its binding affinity and specificity.

Comparison with Similar Compounds

When compared to other similar compounds, N-[[2-(Difluoromethoxy)-5-fluorophenyl]methyl]-1-(1H-pyrazol-4-yl)ethanamine stands out due to its unique combination of difluoromethoxy and fluorophenyl groups, which confer distinctive chemical and biological properties.

Similar Compounds

  • N-[[2-(Difluoromethoxy)phenyl]methyl]-1-(1H-pyrazol-4-yl)ethanamine

  • N-[[2-(Trifluoromethoxy)-5-fluorophenyl]methyl]-1-(1H-pyrazol-4-yl)ethanamine

  • N-[[2-(Methoxy)-5-fluorophenyl]methyl]-1-(1H-pyrazol-4-yl)ethanamine

These compounds share structural similarities but differ in functional groups, leading to variations in their chemical reactivity and biological activities.

Hope this gives you an insightful dive into the fascinating world of this compound! What do you think?

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.